molecular formula C7H11N3O2 B2650260 methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate CAS No. 110860-59-8

methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2650260
CAS No.: 110860-59-8
M. Wt: 169.184
InChI Key: IJPMTVHWFXFUOV-UHFFFAOYSA-N
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Description

Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate is a versatile 5-aminopyrazole derivative that serves as a privileged scaffold in medicinal and organic synthesis. Compounds based on the 5-aminopyrazole structure are recognized as potent reagents for constructing diverse heterocyclic systems, which are pivotal in developing new active compounds . This multi-functional building block is designed for the synthesis of complex fused heterocycles and poly-substituted aromatic systems through various synthetic approaches, including cyclocondensation, one-pot multi-component reactions, and tandem cascade protocols . Researchers value this specific ester due to its balanced molecular weight and functionalization potential, making it a critical intermediate in rational drug design programs, particularly for targeting specific enzymes and biological pathways . Its application is essential in discovery chemistry for generating compound libraries and optimizing lead structures to enhance potency, aqueous solubility, and metabolic stability. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-1,3-dimethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-5(7(11)12-3)6(8)10(2)9-4/h8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPMTVHWFXFUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)OC)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110860-59-8
Record name methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction can produce regioisomeric pyrazoles, which are often separated through chromatographic techniques. Another method involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may utilize large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and yield of the reaction while offering eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

    Alkylating agents: Methyl iodide, ethyl bromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce various substituted pyrazoles .

Scientific Research Applications

Chemical Applications

Synthesis of Heterocyclic Compounds
Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate serves as a versatile building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions facilitate the development of new synthetic methodologies.

Reactions Overview:

Reaction TypeCommon ReagentsMajor Products Formed
OxidationHydrogen peroxide, potassium permanganatePyrazole-4-carboxylic acid derivatives
ReductionSodium borohydride, lithium aluminum hydrideSubstituted pyrazoles
Nucleophilic SubstitutionHalogenating agents (e.g., chlorine)Various substituted products

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties. For instance, derivatives of this compound have shown effectiveness against various cancer cell lines and microbial strains.

Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against HeLa cells (cervical cancer) while maintaining moderate toxicity on human dermal fibroblasts. These findings suggest its potential as a lead compound in anticancer drug development .

Medicinal Applications

Pharmaceutical Intermediate
The compound is explored as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases. Its structural features allow interaction with biological targets such as enzymes and receptors, making it valuable in drug design.

Therapeutic Potential
Research has highlighted its potential therapeutic applications in:

  • Anti-inflammatory agents
  • Antimicrobial agents
  • Antioxidants

These properties are attributed to its ability to inhibit specific biological pathways involved in disease processes .

Industrial Applications

Agrochemicals Production
this compound is utilized in the production of agrochemicals. Its derivatives have been employed in developing herbicides and pesticides due to their efficacy against various plant pathogens.

Mechanism of Action

The mechanism of action of methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby protecting cells from damage . The exact molecular targets and pathways can vary based on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5-Amino-1,3-Dimethyl-1H-Pyrazole-4-Carboxylate

  • Molecular Formula : C₈H₁₃N₃O₂; Molecular Weight : 183.21 g/mol .
  • Ethyl derivatives are often less volatile than methyl esters, which may influence purification processes.

5-Cyano-1,3-Dimethyl-1H-Pyrazole-4-Carboxylate

  • Molecular Formula: C₇H₈N₃O₂ (cyano substitution); Molecular Weight: 167.16 g/mol .
  • Key Differences: Replacement of the amino group with a cyano (-CN) group introduces electron-withdrawing effects, reducing nucleophilicity at position 4. This substitution may enhance thermal stability but limit hydrogen-bonding interactions compared to the amino analog.

5-Methyl-1,3-Diphenyl-1H-Pyrazole-4-Carboxylic Acid

  • Molecular Formula : C₁₇H₁₄N₂O₂; Molecular Weight : 278.31 g/mol .
  • The carboxylic acid (-COOH) at position 4 enables salt formation and coordination chemistry, unlike the ester group in the target compound.

Substituent Effects on Reactivity and Properties

Electronic Effects

  • Amino Group: Enhances nucleophilicity at position 5, facilitating reactions like acylation or alkylation .
  • Trifluoromethyl Group (e.g., in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide): Introduces strong electron-withdrawing effects, altering reaction kinetics and stability .

Steric Effects

  • Methyl vs. Ethyl Esters : Ethyl esters exhibit slower hydrolysis rates under basic conditions compared to methyl esters due to increased steric hindrance .
  • Phenyl Substitutions : Bulkier groups (e.g., in diphenyl analogs) reduce solubility in polar solvents but enhance crystallinity .

Physical and Chemical Properties

Property Methyl 5-Amino-1,3-Dimethyl Analogue Ethyl Ester Analog 5-Cyano Analogue
Molecular Weight 169.18 g/mol 183.21 g/mol 167.16 g/mol
Melting Point Not reported Not reported 145–146°C
Solubility Soluble in DMSO, methanol Similar to methyl Lower in polar solvents
Stability Stable under inert conditions Hydrolyzes slower High thermal stability

Stability and Commercial Availability

  • Thermal Stability : Methyl esters generally decompose at lower temperatures than carboxylic acids or bulkier esters .
  • Commercial Status : The methyl derivative is "typically in stock" (CymitQuimica), while the ethyl analog is marketed as a rare chemical (Sigma-Aldrich) .

Biological Activity

Methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (MDPC) is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C7_7H11_{11}N3_3O2_2
Molar Mass: 169.18 g/mol
Key Functional Groups: Amino group, methyl groups, carboxylate group.

The structure of MDPC features a pyrazole ring with specific substituents that influence its reactivity and biological activity. The unique arrangement of functional groups allows for interactions with various biological targets.

Synthesis of this compound

MDPC is synthesized through cyclocondensation reactions involving methylhydrazine and acetylenic ketones in ethanol, often utilizing heterogeneous catalysts to enhance yield and efficiency. The following table summarizes common synthetic routes:

Method Reagents Yield
CyclocondensationMethylhydrazine + Acetylenic KetonesVaries (60-90%)
Batch Reactor SynthesisCatalysts (e.g., Amberlyst-70)High Efficiency

Antimicrobial Properties

MDPC has been evaluated for its antimicrobial efficacy against various bacterial strains. Studies indicate that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis.

Anticancer Activity

Recent research highlights MDPC's potential as an anticancer agent. In vitro studies show that MDPC inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

MDPC has demonstrated anti-inflammatory properties in several models. It inhibits pro-inflammatory cytokines and reduces oxidative stress markers in cellular assays. This activity suggests potential therapeutic applications in treating inflammatory diseases .

The biological effects of MDPC can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: MDPC acts as an inhibitor for enzymes involved in inflammatory pathways.
  • Receptor Modulation: The compound may modulate receptors that are critical in cancer progression and inflammation.

Case Studies

  • Antimicrobial Study:
    A study conducted on MDPC's antibacterial properties revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential.
  • Anticancer Research:
    In a study examining the effects of MDPC on lung cancer cells, results showed a 50% reduction in cell viability at a concentration of 10 µM after 48 hours, suggesting effective dose-dependent anticancer activity .

Comparative Analysis with Similar Compounds

The following table compares MDPC with structurally related compounds regarding their biological activities:

Compound Name Molecular Formula Anticancer Activity Antimicrobial Activity
This compoundC7_7H11_{11}N3_3O2_2HighModerate
5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl esterC8_8H10_{10}N2_2O2_2ModerateLow
3-methyl-1-phenyl-1H-pyrazol-5-olC9_9H10_{10}N2_2OLowHigh

Q & A

Basic: What are the optimal synthetic routes for methyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate?

Methodological Answer:
The compound is typically synthesized via cyclocondensation or hydrazine-mediated reactions. A common approach involves:

  • Cyclocondensation : Reacting ethyl acetoacetate with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, followed by treatment with methylhydrazine to cyclize into the pyrazole core. Hydrolysis and esterification yield the carboxylate moiety .
  • Hydrazine Hydrate Reaction : Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate derivatives can react with hydrazine hydrate under reflux conditions to introduce the amino group. For example, ethyl esters of similar pyrazoles undergo substitution at the 5-position with 80% hydrazine hydrate, achieving yields >85% .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions and confirm regiochemistry. For instance, the 5-amino group in similar pyrazoles appears as a singlet near δ 4.46 ppm, while the methyl ester resonates at δ 3.94 ppm .
  • IR Spectroscopy : Stretching frequencies for the ester carbonyl (C=O, ~1700 cm1^{-1}) and amino groups (N-H, ~3300–3400 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Advanced: How can X-ray crystallography using SHELX software determine its molecular structure?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation in solvents like ethanol or DCM.
  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • SHELX Refinement : SHELXL refines atomic coordinates and thermal parameters. For pyrazole derivatives, anisotropic displacement parameters resolve disorder in methyl/amino groups. Hydrogen bonding networks (e.g., N–H⋯O interactions) are mapped using SHELXPRO .

Advanced: How to resolve contradictions in NMR data due to tautomerism or isomerism?

Methodological Answer:

  • Variable Temperature NMR : Detect tautomeric equilibria (e.g., amino ↔ imino) by observing signal splitting at low temperatures.
  • 2D NMR (COSY, NOESY) : Correlate proton-proton interactions to distinguish isomers. For example, NOE effects between the 1-methyl and 3-methyl groups confirm regiochemistry .
  • DFT Calculations : Compare experimental 1^1H NMR shifts with computed values (B3LYP/6-311++G(d,p)) to validate dominant tautomers .

Advanced: What computational methods predict its reactivity in nucleophilic/electrophilic reactions?

Methodological Answer:

  • DFT Studies : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic (HOMO) and electrophilic (LUMO) sites. For pyrazole-4-carboxylates, the 4-carboxylate group often acts as an electrophile due to electron withdrawal by the ester .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict sites for alkylation or acylation. The amino group at position 5 shows high electron density, favoring reactions with electrophiles like nitrous acid .

Basic: What are common reactions at the 4-carboxylate group?

Methodological Answer:

  • Hydrolysis : Convert the methyl ester to a carboxylic acid using NaOH/EtOH (yields >90%) .
  • Amide Formation : React with hydrazines or amines in DMF to form hydrazides or amides, useful for generating bioactive derivatives .
  • Reduction : Use LiAlH4_4 to reduce the ester to a hydroxymethyl group, enabling further functionalization .

Advanced: What strategies enable regioselective functionalization of the pyrazole ring?

Methodological Answer:

  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate position 3, enabling selective halogenation or coupling reactions.
  • Protection/Deprotection : Temporarily protect the 5-amino group with Boc (tert-butoxycarbonyl) to direct electrophiles to position 4 .
  • Microwave-Assisted Synthesis : Enhance selectivity in heterocyclic annulations (e.g., forming oxadiazoles) by controlling reaction kinetics .

Advanced: How to design bioactivity assays considering its structural features?

Methodological Answer:

  • Target Selection : Prioritize enzymes with pyrazole-binding pockets (e.g., COX-2, MAP kinases) based on molecular docking (AutoDock Vina).
  • SAR Studies : Modify the 4-carboxylate and 5-amino groups to assess cytotoxicity (MTT assay) and enzyme inhibition (IC50_{50} measurements). For example, replacing the methyl ester with a trifluoromethyl group enhances lipophilicity and blood-brain barrier penetration .
  • Metabolic Stability : Use liver microsome assays to evaluate ester hydrolysis rates, critical for optimizing pharmacokinetics .

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